Cas no 603998-18-1 (β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl)

β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl structure
603998-18-1 structure
Product Name:β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl
CAS-nummer:603998-18-1
MF:C43H66O12
MW:774.976954936981
CID:4524231
PubChem ID:21580075
Update Time:2025-04-24

β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl Chemische en fysische eigenschappen

Naam en identificatie

    • β-D-Galactopyranoside, (2S)-2-[[1-oxo-6-[[rel-(1R,5R)]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]hexyl]oxy]-3-[[1-oxo-8-[[rel-(1R,5R)-]-4-oxo-5-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl]octyl]oxy]propyl
    • [(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate
    • (2R)-2-((6-((1R,5S)-4-oxo-5-((2E)-pent-2-en-1-yl)cyclopent-2-en-1-yl)hexanoyl)oxy)-3-(((2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)propyl 8-((1R,5S)-4-oxo-5-((2E)-pent-2-en-1-yl)cyclopent-2-en-1-yl)octanoic acid
    • 603998-18-1
    • (2R)-2-({6-[(1R,5S)-4-oxo-5-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-yl]hexanoyl}oxy)-3-{[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propyl 8-[(1R,5S)-4-oxo-5-[(2E)-pent-2-en-1-yl]cyclopent-2-en-1-yl]octanoic acid
    • arabidopside A
    • Q27140376
    • CHEBI:73219
    • 1-((1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopent-4-eneoctanoyl)-2-(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopent-4-enehexanoyl)-3-O-beta-D-galactosyl-sn-glycerol
    • Inchi: 1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3
    • InChI-sleutel: FXAOGBMUKJMRHB-UHFFFAOYSA-N
    • LACHT: CCC=CCC1C(=O)C=CC1CCCCCCCC(OCC(OC(CCCCCC1C(CC=CCC)C(=O)C=C1)=O)COC1OC(CO)C(O)C(O)C1O)=O

Berekende eigenschappen

  • Exacte massa: 774.45542754Da
  • Monoisotopische massa: 774.45542754Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 55
  • Aantal draaibare bindingen: 29
  • Complexiteit: 1290
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.32
  • Topologisch pooloppervlak: 186Ų
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited